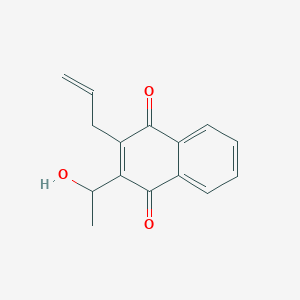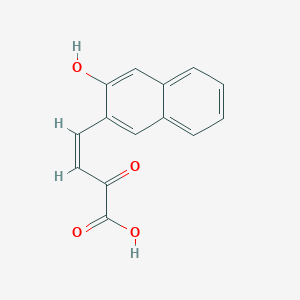
2-(2-Methylphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound features a chroman-4-one core structure with an o-tolyl group attached at the 2-position. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(o-Tolyl)chroman-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Chroman-4-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: These compounds can be reduced to form chroman derivatives.
Substitution: Substitution reactions can occur at various positions on the chroman-4-one ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or PCC (Pyridinium chlorochromate) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-(o-Tolyl)chroman-4-one and its derivatives have been extensively studied for their biological and pharmacological activities. Some of the key applications include:
Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines.
Antiviral Activity: Some chroman-4-one derivatives exhibit antiviral properties, making them candidates for antiviral drug development.
Antioxidant Activity: These compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Enzyme Inhibition: Chroman-4-one derivatives have been studied as inhibitors of various enzymes, including aldose reductase and protein kinases.
Mécanisme D'action
The mechanism of action of 2-(o-Tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation . The antioxidant activity is likely due to the compound’s ability to donate electrons and neutralize free radicals .
Comparaison Avec Des Composés Similaires
2-(o-Tolyl)chroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: The parent compound without the o-tolyl group.
Flavanone: A similar structure with a different substitution pattern.
Isoflavone: Another related compound with a different core structure.
The uniqueness of 2-(o-Tolyl)chroman-4-one lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Propriétés
Numéro CAS |
116115-46-9 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-9,16H,10H2,1H3 |
Clé InChI |
DGJSVCBNQTUXGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)

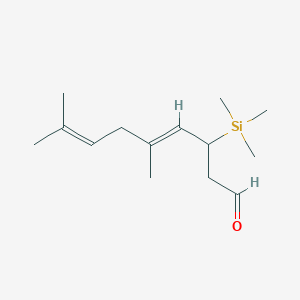
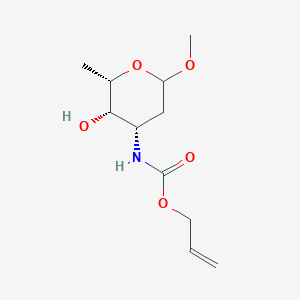
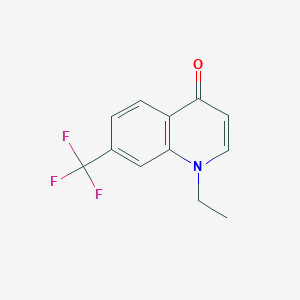
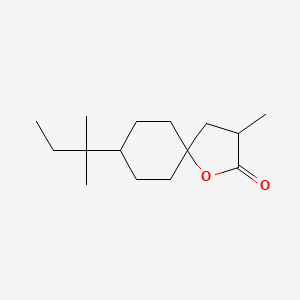

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

